乙酰鬼臼毒素

描述

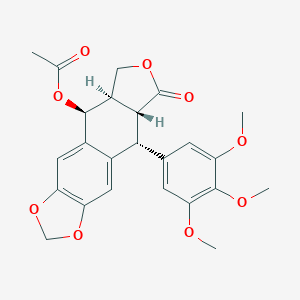

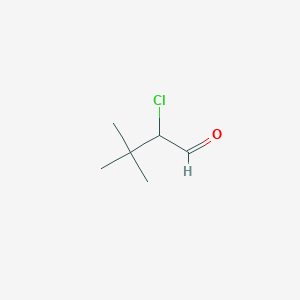

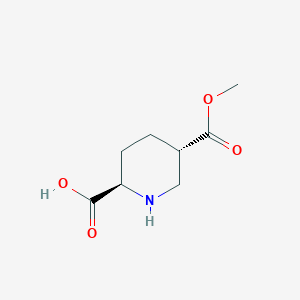

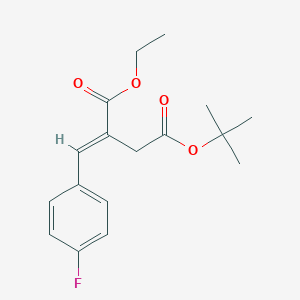

Acetylepipodophyllotoxin is a compound with the formula C24H24O9 and a molecular weight of 456.5 . It is a powder in physical form .

Synthesis Analysis

The synthesis of Acetylepipodophyllotoxin and related compounds is a significant approach for developing new drugs . The design and rational synthesis of natural product-like libraries can lead to the discovery of lead compounds with high efficiency, high selectivity, and low toxicity .Molecular Structure Analysis

The molecular structure of Acetylepipodophyllotoxin is complex, involving multiple rings and functional groups . The structure is confirmed by techniques such as NMR, HPLC, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of Acetylepipodophyllotoxin are complex and require advanced knowledge of organic chemistry . The most frequently used synthetic reactions in medicinal chemistry have been applied in the synthesis of Acetylepipodophyllotoxin .Physical And Chemical Properties Analysis

Acetylepipodophyllotoxin is a powder with a molecular weight of 456.5 . Its quality is confirmed by HPLC, NMR, and MS .科学研究应用

Anticancer Activity

Acetylepipodophyllotoxin, like its parent compound Podophyllotoxin, has been widely recognized for its anticancer activity . Etoposide, a derivative of Podophyllotoxin, is a frontline chemotherapeutic drug used against various cancers due to its superior anticancer activity .

Antiviral Activity

In the clinic, Podophyllotoxin is used mainly as an antiviral . It’s reasonable to assume that Acetylepipodophyllotoxin might also have potential antiviral applications, although more research would be needed to confirm this.

Treatment of Cytokine Storm in COVID-19 Patients

Etoposide, a derivative of Podophyllotoxin, has recently been redeveloped for the purpose of treating cytokine storm in COVID-19 patients . This suggests that Acetylepipodophyllotoxin could potentially be used in similar applications.

Drug Resistance

Podophyllotoxin and its naturally occurring congeners cause systemic toxicity and development of drug resistance . Research into Acetylepipodophyllotoxin could potentially help address these issues.

Bioavailability

Podophyllotoxin and its naturally occurring congeners have low bioavailability . Research into Acetylepipodophyllotoxin could potentially help improve the bioavailability of these compounds.

Renewable Sources

The discovery of renewable sources , including microbial origin for Podophyllotoxin, is another possible approach . This could potentially apply to Acetylepipodophyllotoxin as well.

安全和危害

未来方向

The development of new Acetylepipodophyllotoxin-based anticancer drugs is necessary due to the limitations of current drugs, such as poor bioavailability and drug resistance . The discovery of renewable sources, including microbial origin for podophyllotoxin, is another possible approach . The global R&D and pharmaceutical industry need to continue to improve the druggability of these drugs and seek structure-optimization strategies .

作用机制

Target of Action

Acetylepipodophyllotoxin, a derivative of podophyllotoxin, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription .

Mode of Action

Acetylepipodophyllotoxin interacts with its targets to induce significant anticancer effects. It inhibits tubulin, leading to the destabilization of microtubules, and it also inhibits DNA topoisomerase II, causing DNA breakage . These interactions result in cell cycle arrest, particularly at the G2/M phase .

Biochemical Pathways

The inhibition of tubulin and DNA topoisomerase II disrupts the normal cell cycle, leading to cell cycle arrest and DNA damage . This disruption can trigger apoptotic pathways, including the caspase-3, -8, and -9 pathways, and activate pro-apoptotic ER stress pathways .

Pharmacokinetics

Podophyllotoxin and its derivatives, including acetylepipodophyllotoxin, are known to have low bioavailability . This low bioavailability is one of the major limitations of these compounds, along with systemic toxicity and drug resistance .

Result of Action

The molecular and cellular effects of Acetylepipodophyllotoxin’s action include cell cycle arrest, DNA damage, and the induction of apoptosis . These effects contribute to its potent anticancer activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetylepipodophyllotoxin. For instance, the abundance and distribution of the Podophyllum plant species, from which podophyllotoxin is derived, are regulated by various environmental factors such as nutrients, light, and temperature These factors can affect the concentration of podophyllotoxin in the plants, and thus the availability of Acetylepipodophyllotoxin

属性

IUPAC Name |

[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASVNKPCTLROPQ-QWIYEXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019938 | |

| Record name | Acetylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epipodophyllotoxin acetate | |

CAS RN |

1180-35-4 | |

| Record name | Acetylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)